1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(phenylmethyl)-
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Overview
Description
1,3,8-Triazaspiro(45)decane-2,4-dione, 8-(2-phenylethyl)-3-(phenylmethyl)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro linkage through cyclization of appropriate precursors.
Substitution Reactions: Introduction of phenylethyl and phenylmethyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1,3,8-Triazaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications, such as drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(phenylmethyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro(4.5)decane-2,4-dione: Lacks the phenylethyl and phenylmethyl groups.
8-(2-Phenylethyl)-3-(phenylmethyl)-1,3,8-triazaspiro(4.5)decane: Similar structure but different functional groups.
Uniqueness
The uniqueness of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(phenylmethyl)- lies in its specific spiro linkage and the presence of phenylethyl and phenylmethyl groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
124312-78-3 |
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Molecular Formula |
C22H25N3O2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
3-benzyl-8-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C22H25N3O2/c26-20-22(23-21(27)25(20)17-19-9-5-2-6-10-19)12-15-24(16-13-22)14-11-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,23,27) |
InChI Key |
UGMIEJIVHYHFOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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